4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine
Description
Properties
IUPAC Name |
3-tert-butyl-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-11(2,3)10-14-9(16-15-10)7-4-5-13-8(12)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIBJYWBDXROGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine generally follows a multi-step process involving the preparation of key intermediates and their subsequent cyclization to form the oxadiazole ring.
2.1. Hydrazide Formation and Cyclization
- The most common laboratory synthesis starts with 2-chloropyridine-4-carboxylic acid as the pyridine precursor.
- This acid is reacted with tert-butylhydrazine to form the corresponding hydrazide intermediate.
- The hydrazide is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) , which facilitates ring closure to yield the 1,2,4-oxadiazole ring fused to the pyridine, resulting in the target compound.
This method is favored because it allows direct construction of the oxadiazole ring on the pyridine scaffold under relatively mild conditions with good yields.
2.2. Alternative Cyclization Approaches
- Other reported methods involve the use of amidoxime derivatives reacting with substituted amides or nitriles under elevated temperatures to form various 1,2,4-oxadiazole derivatives.
- For example, amidoximes can be fused with amides in a 1:1 molar ratio at temperatures around 130–140 °C to induce cyclization.
- These approaches are adaptable for different substituents on the oxadiazole ring, including tert-butyl groups.
Reaction Pathway Summary and Data Table
| Step No. | Reactants | Conditions | Intermediate/Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Chloropyridine-4-carboxylic acid + tert-butylhydrazine | Room temp to mild heating | Hydrazide intermediate | High | Formation of hydrazide linkage |
| 2 | Hydrazide + Phosphorus oxychloride (POCl3) | Reflux or elevated temp (~80-120 °C) | This compound | Moderate to high | Cyclization to oxadiazole ring |
| 3 | Purification | Crystallization, filtration | Pure target compound | - | Standard purification techniques |
Mechanistic Insights
- The cyclization mechanism involves dehydration of the hydrazide intermediate, promoted by POCl3, which activates the hydrazide carbonyl and facilitates nucleophilic attack by the hydrazine nitrogen, closing the oxadiazole ring.
- The tert-butyl substituent remains intact throughout the process, providing steric bulk that can influence the compound’s reactivity and biological properties.
Related Synthetic Examples from Literature
- The preparation of 1,2,4-oxadiazoles with various substituents has been demonstrated by reacting substituted hydroxamyl halides with nitriles at elevated temperatures (40–150 °C) until hydrogen halide evolution ceases, followed by isolation through crystallization and filtration.
- Amidoxime salts fused with substituted amides also yield oxadiazoles upon heating.
- These methods provide a general framework adaptable for the synthesis of this compound by choosing appropriate starting materials.
Summary of Key Research Findings
- The cyclization approach using hydrazide intermediates and POCl3 is the most widely accepted and practical method for synthesizing this compound.
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically affect yield and purity.
- Industrial synthesis would require optimization for scale-up, including solvent recycling and minimizing hazardous reagents.
- The compound’s chlorine substituent on the pyridine ring allows further functionalization via substitution or coupling reactions, expanding its utility in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Anticancer Applications
Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazole can inhibit tubulin polymerization, which is crucial for cancer cell proliferation.
Case Study: Anticancer Evaluation
- Objective : Evaluate the cytotoxic effects against various cancer cell lines.
- Method : Compounds were synthesized and tested against multiple cancer cell lines using the National Cancer Institute protocol.
- Findings : A related compound demonstrated significant activity against SNB-19 and NCI-H460 cell lines with a percentage growth inhibition (PGI) of 65.12% and 55.61%, respectively at a concentration of 10 µM .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research into similar oxadiazole derivatives has shown efficacy against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
- Objective : Assess the efficacy against common bacterial strains.
- Method : Minimum inhibitory concentration (MIC) tests were performed on Staphylococcus aureus and Escherichia coli.
- Findings : The compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | SNB-19 | PGI = 65.12% | 2023 |
| Anticancer | NCI-H460 | PGI = 55.61% | 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Synthesis and Mechanism of Action
The synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine typically involves multi-step reactions starting from commercially available precursors. The oxadiazole ring is formed through cyclization reactions that involve hydrazones or amidoximes.
Mechanism of Action
The mechanism of action of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring is known for its bioisosteric properties, which can mimic the behavior of other functional groups in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine, emphasizing structural variations, synthesis routes, and reported activities:
Key Observations from Comparisons
Substituent Effects on Bioactivity :
- The tert-butyl group in the target compound and its analogs (e.g., ) enhances steric bulk and lipophilicity compared to ethyl-substituted derivatives (e.g., ). This may improve metabolic stability but reduce solubility.
- Chlorine at position 2 of the pyridine ring (target compound) versus a methoxy-coumarin system (compound 120 ) alters electronic properties and bioactivity. The latter shows direct antimicrobial effects, while the former’s activity remains unexplored in the evidence.
Stereochemical Influence :
- Enantiomeric pairs like SLM6031434 (S) and SLM6081442 (R) demonstrate the critical role of stereochemistry in potency. The S-enantiomer exhibits superior SphK2 inhibition, highlighting the need for enantioselective synthesis in optimizing analogs .
Synthetic Accessibility :
- The target compound’s synthesis via 1,3-dipolar cycloaddition (similar to compound 1 in ) contrasts with the multi-step condensation routes used for coumarin-oxadiazole hybrids (e.g., compound 120 ). Commercial availability of ethyl-substituted analogs () suggests scalability for industrial applications.
Further studies are needed to validate these hypotheses.
Biological Activity
4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The compound's chemical structure is characterized by the presence of a chloropyridine moiety and an oxadiazole ring, which are known to contribute to its biological properties. The molecular formula is with a molecular weight of 251.72 g/mol .
Biological Activity Overview
Research indicates that derivatives of oxadiazole, including this compound, exhibit a range of biological activities:
Antimicrobial Activity
Oxadiazole derivatives have been reported to possess significant antimicrobial properties. For instance, studies have shown that certain oxadiazole compounds demonstrate potent activity against Mycobacterium tuberculosis (Mtb). In vitro tests indicated that related compounds exhibited inhibition rates of up to 96% against Mtb strains at specific concentrations .
Antitumor Activity
The compound has also been investigated for its antitumor properties. A study on 2-chloropyridine derivatives possessing oxadiazole moieties revealed that some exhibited significant antiproliferative effects against gastric cancer cells (SGC-7901), with one compound showing an IC50 value of 2.3 μM, comparable to established chemotherapeutics .
The mechanisms underlying the biological activities of oxadiazole derivatives often involve interactions with cellular targets such as enzymes and receptors. For example:
- Inhibition of Telomerase : Some studies suggest that oxadiazole-containing compounds can inhibit telomerase activity, which is crucial for cancer cell proliferation.
- Fragment-Based Drug Design : Research utilizing fragment-based approaches has led to the development of new oxadiazole derivatives that act as EthR inhibitors in tuberculosis treatment .
Case Studies and Research Findings
| Study | Compound Tested | Target | Result |
|---|---|---|---|
| Villemagne et al. (2020) | BDM 71,339 | EthR in Mtb | EC = 0.072 μM; enhanced solubility |
| Parikh et al. (2020) | Substituted oxadiazoles | Mtb H37Rv | % Inhibition: 92% (250 μg/mL) |
| Shruthi et al. (2019) | Quinoline-linked oxadiazoles | Mtb H37Rv | MIC = 0.5 μg/mL; active against monoresistant strains |
In Vitro Studies
In vitro studies have confirmed the efficacy of various oxadiazole derivatives against different microbial strains and cancer cell lines. For example:
Q & A
Q. Which databases provide reliable structural or toxicological data for this compound?
- Methodological Answer : Prioritize PubChem for experimental spectral data and toxicity profiles. Cambridge Structural Database (CSD) offers crystallographic data for analogs. Avoid non-peer-reviewed sources (e.g., BenchChem) due to potential inaccuracies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
